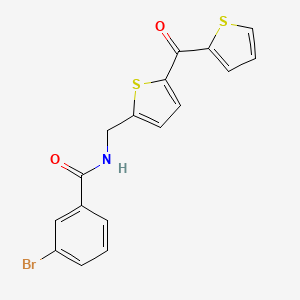

3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives can be synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiophene derivative would depend on its exact structure. For example, 5-Bromo-2-thiophenecarboxaldehyde has a refractive index of 1.637, a boiling point of 105-107 °C/11 mmHg, and a density of 1.607 g/mL at 25 °C .科学的研究の応用

Organic Electronics

Thiophene derivatives have been identified as promising candidates for organic electronic devices due to their limited solubility in common organic solvents, which is advantageous for devices prepared by vapor evaporation .

Antimicrobial Agents

Some synthetic thiophene compounds have shown significant inhibitory effects against various microorganisms, suggesting that similar compounds could be explored for their antimicrobial properties .

Chemical Synthesis

Thiophene derivatives are often used in chemical synthesis, such as in the Bradsher cyclization process, which could be applicable to the synthesis of complex organic molecules .

Pharmaceutical Research

Thiophene is a core structure in many pharmaceuticals, such as nonsteroidal anti-inflammatory drugs and dental anesthetics. The compound could be a precursor or a structural analog in drug development .

Conjugated Polymers

Thiophene-based conjugated polymers are of interest in materials science for their electronic properties. The compound could be used in the synthesis of these polymers .

作用機序

Target of Action

Thiophene derivatives have been known to exhibit various activities . For instance, some compounds containing a thiophene nucleus act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease .

Mode of Action

It’s worth noting that thiophene units are often used in the functionalization of other compounds, contributing to their light-absorbing and charge-transporting properties . This suggests that the thiophene units in 3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide may interact with its targets in a similar manner.

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which involves the use of organoboron reagents, is a common process in the synthesis of compounds like this . The SM coupling reaction involves the formation of a new carbon-carbon bond through the transmetalation of organoboron reagents . This suggests that the compound may affect biochemical pathways involving carbon-carbon bond formation.

Result of Action

It’s known that changing the substituents at position-2 of the thiophene ring can significantly affect the biological activity of thiophene derivatives . This suggests that the compound may have diverse biological effects depending on its specific structure and the nature of its substituents.

Action Environment

It’s worth noting that the success of the sm coupling reaction, which is involved in the synthesis of compounds like this, originates from its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature and the presence of certain functional groups.

将来の方向性

The future directions in the field of thiophene derivatives involve the development of new synthetic methods and the exploration of their biological activities . The enhancement of regioregularity through advanced metal-catalyzed methodologies leads to various beneficial outcomes such as an intensified extinction coefficient, an increase in the mobility of the charge carriers and a red shift in absorption in solid state .

特性

IUPAC Name |

3-bromo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2S2/c18-12-4-1-3-11(9-12)17(21)19-10-13-6-7-15(23-13)16(20)14-5-2-8-22-14/h1-9H,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYPFXWWXDUFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004875.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)

![N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide](/img/structure/B3004884.png)

![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)

![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3004888.png)

![3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide](/img/structure/B3004892.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3004894.png)

![2-benzyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3004896.png)